molecular formula C10H19B B3204332 8-Bromo-2,6-dimethyloct-2-ene CAS No. 10340-84-8

8-Bromo-2,6-dimethyloct-2-ene

Cat. No.: B3204332
CAS No.: 10340-84-8
M. Wt: 219.16 g/mol
InChI Key: QPKCDMXLSDFCQD-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dimethyloct-2-ene: is a chemical compound with the molecular formula C10H19Br . This compound is widely used in organic synthesis and has significant implications in various fields of research and industry. It is known for its unique structure, which includes a bromine atom attached to an octene backbone with two methyl groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-dimethyloct-2-ene typically involves the bromination of 2,6-dimethyloct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,6-dimethyloct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or potassium tert-butoxide.

    Elimination Reactions: Often performed under basic conditions using strong bases like sodium ethoxide or potassium tert-butoxide.

    Addition Reactions: Conducted in the presence of halogens (e.g., bromine) or hydrogen gas with a catalyst (e.g., palladium on carbon).

Major Products Formed:

    Substitution Reactions: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Addition Reactions: Formation of dihalides or hydrogenated alkanes.

Scientific Research Applications

8-Bromo-2,6-dimethyloct-2-ene has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in studies to understand the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dimethyloct-2-ene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can undergo addition reactions. These properties make it a versatile compound in organic synthesis and other applications.

Comparison with Similar Compounds

    2-Bromo-2-methylpropane: Similar in that it contains a bromine atom and a methyl group, but differs in its overall structure and reactivity.

    1-Bromo-3,3-dimethylbutane: Another brominated compound with a different carbon backbone.

    2,6-Dibromohexane: Contains two bromine atoms and a different carbon chain length.

Uniqueness: 8-Bromo-2,6-dimethyloct-2-ene is unique due to its specific structure, which includes a bromine atom at the 8th position and methyl groups at the 2nd and 6th positions. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

8-bromo-2,6-dimethyloct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCDMXLSDFCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10340-84-8
Record name (R)-(-)-Citronellyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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